3-O-Trityl-6-O-desmethyl-diprenorphine
CAS No.:
Cat. No.: VC20493765
Molecular Formula: C44H47NO4
Molecular Weight: 653.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H47NO4 |
|---|---|
| Molecular Weight | 653.8 g/mol |
| IUPAC Name | (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol |
| Standard InChI | InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
| Standard InChI Key | GQJWDBCOKDMQTG-NGHQQUAESA-N |
| Isomeric SMILES | CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
| Canonical SMILES | CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Introduction
Chemical Structure and Functional Modifications
TDDPN belongs to the 6,14-ethenomorphinan class of compounds, characterized by a rigid tetracyclic core structure. The molecule’s pharmacological activity is derived from strategic modifications to diprenorphine’s native structure:
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3-O-Trityl Group: The introduction of a bulky trityl moiety at the 3-O position serves dual purposes. First, it sterically shields the hydroxyl group from undesired chemical reactions during synthesis, particularly in acidic or basic conditions. Second, it improves lipid solubility, facilitating penetration through the blood-brain barrier in radiolabeled derivatives .
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6-O-Desmethyl Group: Removal of the methyl group at the 6-O position eliminates a potential metabolic liability, reducing first-pass metabolism and enhancing in vivo stability .
The structural formula of TDDPN can be represented as follows:
This modification preserves diprenorphine’s affinity for opioid receptors while optimizing the compound for radiochemical applications.
Synthesis and Radiochemical Optimization
Synthetic Pathway
TDDPN is synthesized through a multi-step process starting from diprenorphine:
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Protection of the 3-O Hydroxyl Group: Diprenorphine is treated with trityl chloride in the presence of a base (e.g., pyridine) to form the 3-O-trityl intermediate.
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Demethylation at the 6-O Position: The methyl group at the 6-O position is removed via hydrolysis using hydrobromic acid (HBr) in acetic acid .
The resultant TDDPN serves as a precursor for further functionalization. For example, in the synthesis of [¹⁸F]FE-DPN, TDDPN undergoes alkylation with 2-tosyloxyethyl groups, followed by fluorination with [¹⁸F]fluoride .
Automation and Yield Improvements
Recent advancements have focused on optimizing the radiosynthesis of TDDPN derivatives for clinical PET imaging. Key innovations include:
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Reduced Potassium Carbonate Load: Using 5.06 μmol of K⁺ ions (from K₂CO₃) during [¹⁸F]fluoride trapping improves molar activity (32.2 ± 11.8 GBq/μmol) while maintaining high radiochemical purity (>99%) .
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One-Pot, Two-Step Radiosynthesis: This method consolidates fluorination and deprotection steps, reducing synthesis time to 60–65 minutes and achieving a decay-corrected radiochemical yield (RCY) of 44.5 ± 10.6% .
Applications in Opioid Receptor Imaging
PET Radioligand Development
TDDPN’s primary application lies in the production of [¹⁸F]FE-DPN, a radiotracer used to visualize μ-opioid receptors (MORs) in vivo. Preclinical studies in rodents demonstrate that [¹⁸F]FE-DPN exhibits preferential binding to MORs over δ- and κ-opioid receptors, contradicting earlier in vitro findings of non-selectivity . For instance:
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MOR Knockout Mice: [¹⁸F]FE-DPN shows negligible brain uptake in MOR-deficient mice, confirming its MOR selectivity in living systems .
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Comparative Binding Affinity: While diprenorphine binds μ-, δ-, and κ-opioid receptors with near-equipotent Ki values (0.07 nM, 0.23 nM, and 0.02 nM, respectively), TDDPN-derived radiotracers exhibit enhanced MOR specificity in vivo .
Advantages Over Analogues
TDDPN addresses limitations of earlier precursors, such as 3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine, which suffers from base sensitivity. The trityl group’s stability under basic conditions enables efficient deprotection without compromising the core structure .
Pharmacological and Biochemical Profile
| Receptor Subtype | Binding Affinity (Ki) | Selectivity in Vivo |
|---|---|---|
| μ-Opioid (MOR) | 0.07 nM | High |
| δ-Opioid (DOR) | 0.23 nM | Low |
| κ-Opioid (KOR) | 0.02 nM | Low |
Data derived from displacement studies using [³H]DAMGO (MOR), [³H]naltrindole (DOR), and [³H]U-69,593 (KOR) .
Metabolic Stability
The 6-O-desmethyl modification reduces oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of TDDPN-derived radiotracers in circulation .
Comparative Analysis with Related Compounds
TDDPN’s unique attributes distinguish it from other opioid receptor ligands:
| Compound | Key Modifications | Primary Application |
|---|---|---|
| Diprenorphine | Non-selective antagonist | Broad receptor studies |
| 6-O-Methyl-Diprenorphine | Methylated 6-O position | Improved metabolic stability |
| Naloxone | Rapid MOR antagonism | Opioid overdose reversal |
| Buprenorphine | Partial MOR agonist | Pain management |
TDDPN’s trityl group enables its use in automated radiopharmaceutical synthesis, a feature absent in analogues.
Future Directions and Innovations
Ongoing research aims to expand TDDPN’s utility:
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Multimodal Imaging Probes: Conjugating TDDPN derivatives with fluorescent tags for combined PET/fluorescence imaging.
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Therapeutic Applications: Exploring TDDPN-based delivery systems for targeted opioid receptor modulation.
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